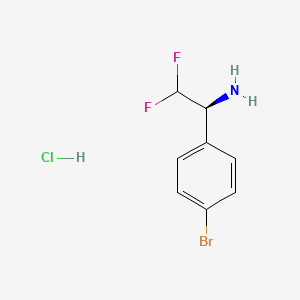
(S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride” is likely a derivative of phenethylamine, which is a basic structure for many biologically active compounds and pharmaceuticals . The presence of a bromine atom on the phenyl ring and two fluorine atoms on the ethanamine chain could potentially alter the compound’s reactivity and biological activity.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. The presence of halogen atoms could increase the compound’s molecular weight and possibly its boiling and melting points compared to non-halogenated phenethylamine. The compound is likely to be a solid under standard conditions .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonist Research
A study by Harrison et al. (2001) discusses a water-soluble neurokinin-1 receptor antagonist, which demonstrates effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. This indicates potential therapeutic applications in these areas, although the specific chemical isn't directly mentioned as (S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride (Harrison et al., 2001).
Insecticide Research
Dekeyser et al. (1995) describe the crystal structure of a compound closely related to this compound, highlighting its use as an octopamine agonist in insecticide/miticide applications. This suggests its potential utility in the development of pesticides (Dekeyser et al., 1995).
Cytotoxic Evaluation in Anticancer Research
Dimmock et al. (1995) investigated the cytotoxic effects of a compound similar to this compound in the context of cancer treatment. Their study suggests potential applications in developing treatments for malignant diseases (Dimmock et al., 1995).
Radiation Protection in Medical Oncology
Yılmaz et al. (2020) conducted research on the radiation protection features of certain compounds, including those with a 4-bromophenyl component. This work suggests potential applications of this compound in protecting against photon and particle radiations in medical oncology and nuclear medicine (Yılmaz et al., 2020).
Synthesis of Liquid Crystal Display Materials
Research by Ren Guo-du (2001) on the synthesis of 4-bromo-4'-hydroxybiphenyl, a key intermediate in synthesizing liquid crystal display materials, implies potential industrial applications of related compounds in the production of electronic displays (Ren Guo-du, 2001).
Use in Photoinitiators
A study by Zeng Zhi-ming (2003) on the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone Hydrochloride from acetanilide indicates the potential use of similar compounds in the development of new photoinitiators, which are critical in various industrial applications (Zeng Zhi-ming, 2003).
Propriétés
IUPAC Name |
(1S)-1-(4-bromophenyl)-2,2-difluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHCXLPCNPXNTF-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)F)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2410666.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2410668.png)
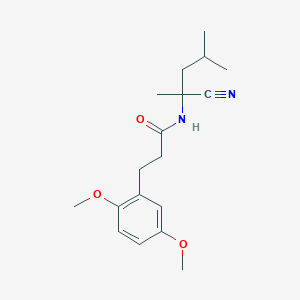
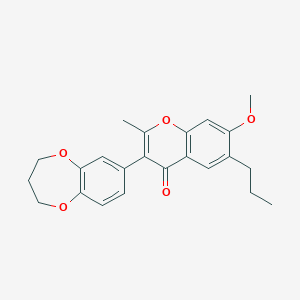
![N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2410674.png)
![2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride](/img/structure/B2410676.png)
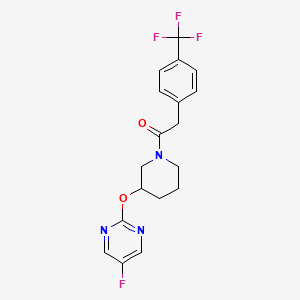
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea](/img/structure/B2410682.png)
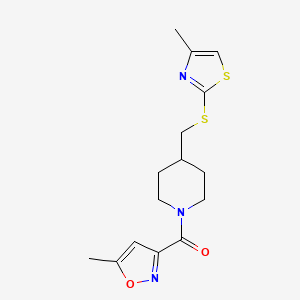

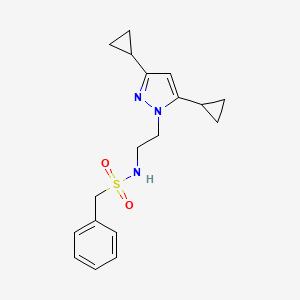
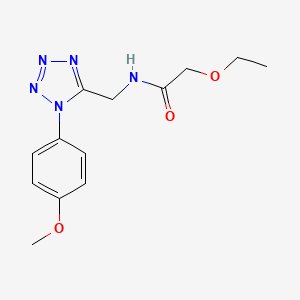

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2410688.png)